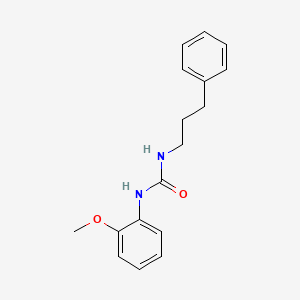![molecular formula C21H21BrN2O2S B4738347 N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)
N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Overview
Description
N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has also been reported to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide exhibits various biochemical and physiological effects. For example, it has been reported to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. This compound has also been reported to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has been reported to exhibit antibacterial properties against various bacterial strains.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity at low concentrations. However, there are also some limitations associated with this compound. For example, it has been reported to exhibit poor solubility in water, which can make it difficult to use in certain experiments. Additionally, some studies have reported that this compound exhibits cytotoxicity at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of analogs of N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide with improved solubility and reduced cytotoxicity could lead to the development of more effective therapeutic agents.
Scientific Research Applications
N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential applications in the field of medicine. It has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have also shown that this compound exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. These findings have led to the investigation of N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-4-19(25)24(18-9-7-6-8-17(18)22)21-23-20(14(3)27-21)15-10-12-16(13-11-15)26-5-2/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAXHDAVFXYMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4738268.png)
![1-benzyl-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4738271.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-3-thiophenecarboxylate](/img/structure/B4738276.png)
![3,4-dimethyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4738289.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4738316.png)
![2-{4-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4738321.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738328.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)

![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]ethanesulfonamide](/img/structure/B4738380.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4738393.png)